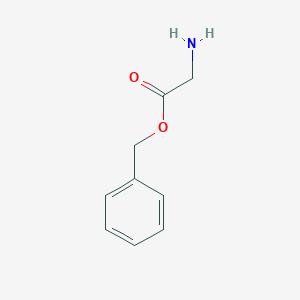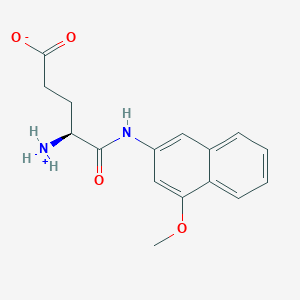
S-Trityl-D-penicillamine
説明
“S-Trityl-D-penicillamine” is a coordination compound that contains a thiolate and amide group . It has been used as a model system for studying the interaction between proteins and metal ions .
Synthesis Analysis
The synthetic approaches to the tris (tetrathiaaryl)methyl radicals, which are key components in the structure of “this compound”, have been extensively studied . A series of D-penicillamine-derived β-thiolactones have been synthesized and polymerized, with varied side chain alkyl groups .
Molecular Structure Analysis
The structure-property relationship of the resulting polymers from the synthesis of D-penicillamine-derived β-thiolactones has been studied . The obtained polythioesters (PTEs) exhibit tunable glass transition temperature in a wide range of 130–50 °C, and melting temperature of 90–105 °C .
Chemical Reactions Analysis
Trityl radicals, which are part of the “this compound” structure, have been used in various chemical reactions . They have been applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 391.53 . The properties and promising applications of the tris (tetrathiaaryl)methyl radicals, which are part of its structure, have been considered .
科学的研究の応用
1. Analytical Method Development
A significant application of D-penicillamine in scientific research is in the development of analytical methods. For instance, Zinellu et al. (2004) described an improved capillary electrophoresis method for measuring various forms of D-Penicillamine in plasma, highlighting its potential in clinical diagnostics and pharmacokinetics studies (Zinellu et al., 2004). Similarly, Saracino et al. (2013) developed a novel HPLC-electrochemical detection approach for determining D-penicillamine in skin specimens, providing insights into its toxic effects in clinical cases (Saracino et al., 2013).
2. Chirality Research
Yang et al. (2021) focused on the distinction of chiral penicillamine using metal-ion coupled cyclodextrin complex by trapped ion mobility-mass spectrometry. This research highlights D-penicillamine's role in studying the pharmacological importance of chiral distinction in drugs (Yang et al., 2021).
3. Biochemical and Pharmacological Studies
Research by Sarkar et al. (1977) on D-penicillamine's interaction with copper ions, and its effects on copper mobilization and distribution in Wilson's disease, reflects its application in biochemical and pharmacological studies (Sarkar et al., 1977). Miki (1994) also explored D-penicillamine's role as an antioxidant, emphasizing its biochemical properties and potential therapeutic applications (Miki, 1994).
4. Clinical Research
In the clinical research sphere, Bluestone and Goldberg (1973) studied the effect of D-penicillamine on serum immunoglobulins and rheumatoid factor, indicating its significance in immunological studies (Bluestone & Goldberg, 1973).
5. Investigating Drug Mechanisms
Handel et al. (1996) investigated D-penicillamine's role in inactivating activator protein-1 DNA binding, which highlights the compound's relevance in understanding the molecular mechanisms of drugs (Handel et al., 1996).
6. Chelation Therapy Research
Weiss et al. (2013) focused on the efficacy and safety of D-penicillamine as a chelating agent in the treatment of Wilson disease, showcasing its importance in therapeutic research and clinical trials (Weiss et al., 2013).
作用機序
Target of Action
S-Trityl-D-penicillamine, also known as H-D-PEN(TRT)-OH, is a derivative of D-penicillamine . The primary targets of D-penicillamine are copper ions and cystine . In the context of Wilson’s disease, a copper-overload disease state, D-penicillamine acts as a chelating agent, binding to excess copper to facilitate its removal . In cystinuria, D-penicillamine reduces excess cystine excretion .
Mode of Action
D-penicillamine interacts with its targets primarily through its thiol group . In Wilson’s disease, it binds copper, forming a stable complex that can be excreted in the urine . This interaction helps to reduce the levels of copper in the body . In cystinuria, D-penicillamine interacts with cystine to form mixed disulfides, which are more soluble and easily excreted .
Biochemical Pathways
The action of D-penicillamine affects several biochemical pathways. In Wilson’s disease, it disrupts the copper homeostasis pathway by reducing the body’s copper levels . In cystinuria, it alters the cystine metabolism pathway, reducing the concentration of cystine in the urine .
Pharmacokinetics
D-penicillamine is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and iron can reduce the absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . More than 80% of D-penicillamine in plasma is bound to proteins, particularly albumin . The route of elimination is mainly renal .
Result of Action
The action of D-penicillamine results in decreased copper levels in patients with Wilson’s disease, helping to alleviate the symptoms of copper toxicity . In cystinuria, it reduces the concentration of cystine in the urine, preventing the formation of cystine stones .
Action Environment
The action, efficacy, and stability of D-penicillamine can be influenced by various environmental factors. For instance, the presence of food and certain medications can affect its absorption and bioavailability . Furthermore, the drug’s stability and efficacy can be affected by the patient’s physiological state, such as the presence of a malabsorption syndrome .
将来の方向性
生化学分析
Biochemical Properties
D-penicillamine, the parent compound, is known to interact with various enzymes and proteins . It is anticipated that S-Trityl-D-penicillamine may share some of these interactions, but the presence of the trityl group could potentially alter these interactions or introduce new ones.
Cellular Effects
D-penicillamine has been shown to have effects on various types of cells and cellular processes . It is possible that this compound may have similar or distinct effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its structural similarity to D-penicillamine, it may share some of its mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models. Studies on D-penicillamine have shown that its effects can vary with dosage .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. D-penicillamine is known to be involved in various metabolic processes , and it is possible that this compound may interact with similar pathways.
Transport and Distribution
D-penicillamine is known to be circulated in plasma, typically bound to plasma proteins , and it is possible that this compound may have a similar distribution.
特性
IUPAC Name |
(2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLHQWRHYIXOC-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428613 | |
| Record name | S-Trityl-D-penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150025-01-7 | |
| Record name | S-Trityl-D-penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















